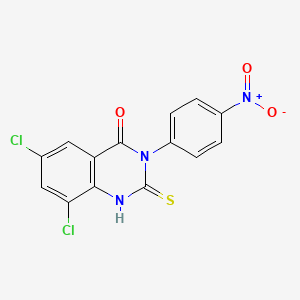

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

This compound is a quinazolinone derivative featuring a 4-nitrophenyl group at position 3, dichloro substituents at positions 6 and 8, and a thioxo (C=S) group at position 2 in the dihydroquinazolinone scaffold. Its molecular formula is C₁₄H₈Cl₂N₃O₃S, with a molecular weight of 378.2 g/mol. The compound is synthesized via cyclocondensation reactions involving substituted benzamides and aldehydes, followed by thionation to introduce the thioxo group .

Properties

IUPAC Name |

6,8-dichloro-3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3S/c15-7-5-10-12(11(16)6-7)17-14(23)18(13(10)20)8-1-3-9(4-2-8)19(21)22/h1-6H,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRHLWDIMGBJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the reaction of 6,8-dichloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with 4-nitrobenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of the corresponding amine derivative.

Scientific Research Applications

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their impacts on physicochemical properties and bioactivity:

Key Observations:

- Thioxo vs.

- Electron-Withdrawing Substituents: The 4-nitrophenyl group introduces strong electron-withdrawing effects, which can stabilize the quinazolinone ring and influence reactivity in nucleophilic substitution reactions .

- Halogen Effects : Bromine substituents (e.g., 7b) increase molecular weight and lipophilicity compared to chlorine analogs, which may affect membrane permeability .

Comparison:

Structural Conformation and Spectroscopy

- NMR Analysis : The ¹H NMR spectrum of the target compound would show deshielded aromatic protons due to nitro and chloro groups, similar to 7b (δ 7.57–8.87 ppm for aromatic H) .

- X-ray Crystallography: Benzyl-substituted analogs (e.g., 7c) reveal planar quinazolinone rings with substituents influencing dihedral angles . The thioxo group may induce tautomerism, altering ring conformation .

Biological Activity

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the compound against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for HT-29 cells, suggesting significant antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against a range of bacterial strains. The results indicate promising activity.

- Case Study : In a series of experiments, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound possesses notable antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In vivo studies in animal models demonstrated a reduction in inflammatory markers.

- Case Study : An experiment involving carrageenan-induced paw edema in rats showed a significant decrease in swelling when treated with the compound at doses of 10 mg/kg and 20 mg/kg.

| Treatment Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 40 |

| 20 | 60 |

The biological activities of this compound are attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with cell proliferation and inflammation. Further research is required to elucidate the precise mechanisms involved.

Q & A

Basic: How can the synthesis of 6,8-dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone be optimized for reproducibility?

Answer:

Key parameters include solvent selection, catalyst loading, and reaction time. Ethanol is optimal for solubility and reaction efficiency, as demonstrated in model reactions of similar dihydroquinazolinones . Catalyst amounts (e.g., 60 mg/mmol of Fe₃O₄@GO nanocomposite) significantly enhance yield (up to 60%) while reducing reaction time to 15 minutes . For green synthesis, aqueous hydrotrope systems (e.g., piperidine/iodine dual catalysts) improve atom economy and recyclability, though yields may vary with substituent reactivity . Always validate purity via HPLC or TLC post-synthesis.

Basic: What spectroscopic and computational methods are recommended for characterizing this compound?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.4–8.3 ppm for nitrophenyl and quinazolinone moieties) and thioxo sulfur environments .

- IR: Confirm thioxo (C=S) stretches at ~1333 cm⁻¹ and nitro (NO₂) vibrations at ~1512 cm⁻¹ .

- HRMS: Validate molecular weight (e.g., calculated 482.90 Da vs. observed 482.90 Da) .

- Computational:

Advanced: How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving bond angles and torsional strain in the dichloro-nitrophenyl-thioxo system . For example, coordinate data (e.g., C–S bond lengths of ~1.68 Å) can distinguish between keto-enol tautomers. Pair with DFT calculations (e.g., Gaussian) to validate electronic effects of the nitro and thioxo groups . Note that disordered Cl atoms may require TWINABS for data correction .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound’s antiproliferative activity?

Answer:

- Core Modifications: Synthesize analogs with halogens (Br, F) at C6/C8 or substituted aryl groups at C3 to assess steric/electronic impacts .

- Biological Assays: Use MTT assays on cancer cell lines (e.g., HeLa) and compare IC₅₀ values. Reference derivatives like 6-chloro-2,3-dihydroquinazolinones, which show antitumor activity via IMPDH inhibition .

- Mechanistic Probes: Evaluate ROS generation or DNA intercalation via fluorescence microscopy .

Advanced: How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be reconciled?

Answer:

- Dose-Dependent Studies: Establish biphasic responses; low doses (≤10 µM) may suppress TNF-α (anti-inflammatory), while higher doses (>50 µM) induce apoptosis .

- Cell-Specificity Controls: Test on primary vs. transformed cells to isolate target effects.

- Metabolic Profiling: Use LC-MS to identify active metabolites that may explain divergent outcomes .

Basic: What in vitro models are suitable for preliminary antimicrobial screening?

Answer:

- Bacterial Strains: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) via agar diffusion .

- Fungal Strains: C. albicans in Sabouraud dextrose broth with MIC determination .

- Positive Controls: Compare to ciprofloxacin (bacteria) and fluconazole (fungi).

Advanced: What mechanistic studies elucidate the role of the 4-nitrophenyl group in reactivity?

Answer:

- Electrochemical Analysis: Cyclic voltammetry reveals nitro group reduction potentials (e.g., -0.8 V vs. Ag/AgCl), correlating with electron-withdrawing effects on thioxo reactivity .

- Kinetic Isotope Effects (KIE): Substitute H with D at critical positions to probe rate-determining steps in nucleophilic substitutions .

Basic: How can researchers ensure reproducibility in solvent-free syntheses of this compound?

Answer:

- Mechanochemical Methods: Use ball milling with stoichiometric ratios (e.g., 1:1 anthranilamide/4-nitrobenzaldehyde) and monitor reaction progress via in-situ Raman spectroscopy .

- Workup Protocols: Purify via silica gel chromatography (hexane:EtOAc, 7:3) and recrystallize from DCM/hexane .

Advanced: What strategies mitigate toxicity concerns during in vivo testing?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the thioxo position to reduce acute toxicity .

- Pharmacokinetic Profiling: Measure plasma half-life and hepatic clearance in rodent models to adjust dosing schedules .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.